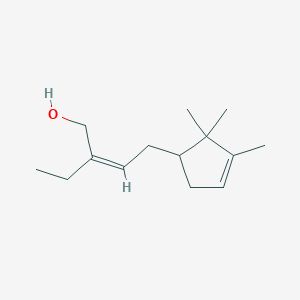
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a cyclopentene ring with three methyl groups and an ethyl group attached to a butenol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol typically involves the reaction of campholene aldehyde with propionaldehyde under specific conditions. The reaction is catalyzed by a base, leading to the formation of the desired product . The process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation and distillation to achieve large-scale synthesis. The use of specialized equipment and optimized reaction conditions helps in achieving consistent quality and efficiency in production .
化学反应分析
Types of Reactions
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols .
科学研究应用
Chemistry
In chemistry, (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic pathways .
Biology
In biological research, this compound is explored for its potential effects on cellular processes. It may be used in studies related to cell signaling and metabolic pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research may focus on its effects on specific diseases or conditions .
Industry
In industrial applications, this compound is used in the production of fragrances and flavors due to its unique odor profile. It is also utilized in the synthesis of other industrial chemicals .
作用机制
The mechanism of action of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol: Known for its sandalwood-like odor, this compound is similar in structure but differs in the position of the ethyl group.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol: This compound has a similar cyclopentene ring but with different substituents, leading to variations in its chemical properties.
Uniqueness
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its distinct odor profile and reactivity make it valuable for various applications .
属性
CAS 编号 |
106155-00-4 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC 名称 |
(Z)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7- |
InChI 键 |
KHQDWCKZXLWDNM-GHXNOFRVSA-N |
手性 SMILES |
CC/C(=C/CC1CC=C(C1(C)C)C)/CO |
规范 SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
物理描述 |
Liquid; Liquid, Other Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


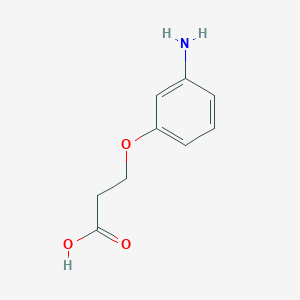

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
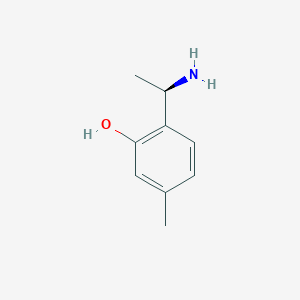
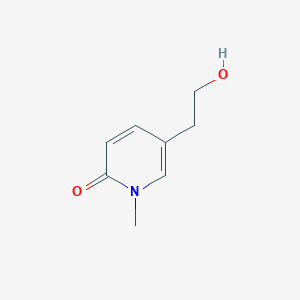
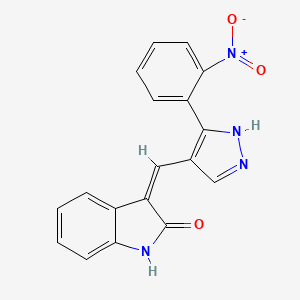
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)

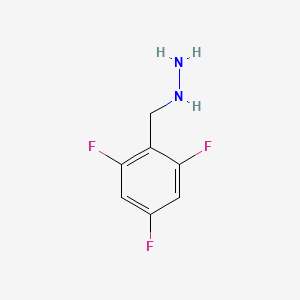
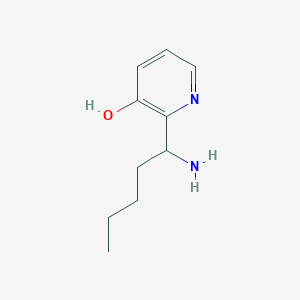
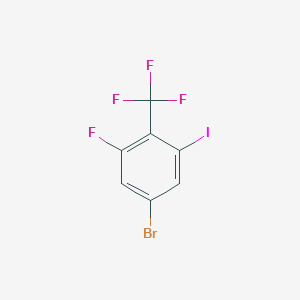
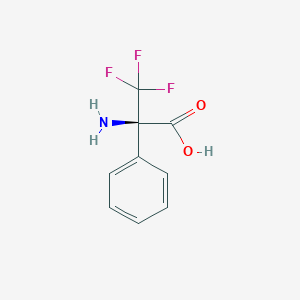
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
